
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Cyclopentane Ring Functionalization: The cyclopentane ring is functionalized through various reactions, including halogenation and subsequent substitution reactions to introduce the desired substituents.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology
The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules. Its stability and reactivity make it a valuable intermediate in the development of new drugs.
Medicine
In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to protect functional groups during multi-step synthesis is crucial for the development of active pharmaceutical ingredients.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial reactions.
Mecanismo De Acción
The mechanism by which (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves the protection of reactive functional groups during chemical synthesis. The tert-butoxycarbonyl group shields the carboxylic acid from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.
Uniqueness
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of the tert-butoxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic chemistry. The cyclopentane ring offers distinct steric and electronic properties compared to cyclohexane, cyclopropane, and cyclobutane analogs, influencing the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Clave InChI |
DLQSTANETGIDCE-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


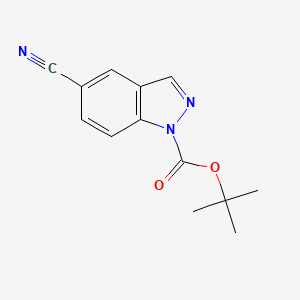
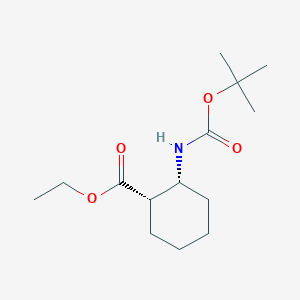
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)

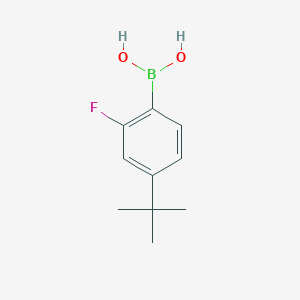
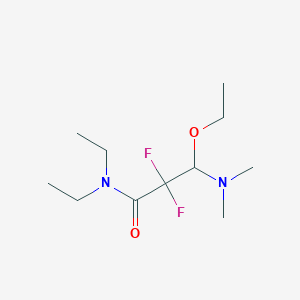
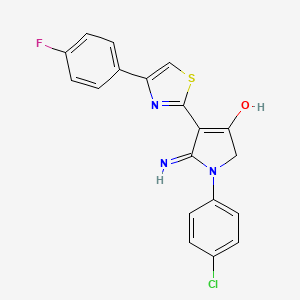
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
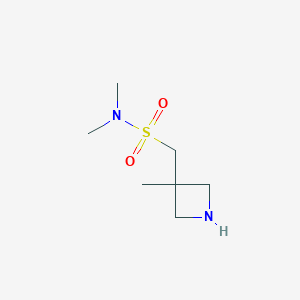

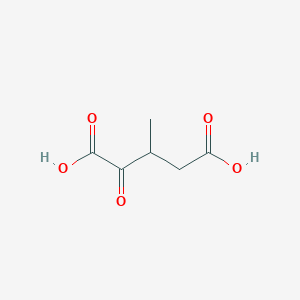

![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
